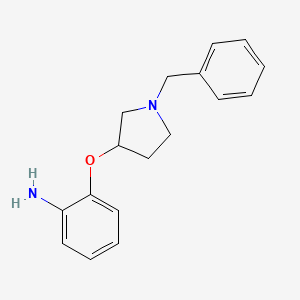![molecular formula C7H12IN B13549911 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine](/img/structure/B13549911.png)
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Iodobicyclo[111]pentan-1-yl}ethan-1-amine is a chemical compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by an amination reaction. One common method involves the reaction of 3-iodobicyclo[1.1.1]pentane with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can modify the amine group to form various oxidized or reduced products .
Aplicaciones Científicas De Investigación
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a carbamate group instead of an ethylamine group.
Uniqueness
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine is unique due to its specific combination of a bicyclic structure with an iodine atom and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H12IN |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine |
InChI |
InChI=1S/C7H12IN/c8-7-3-6(4-7,5-7)1-2-9/h1-5,9H2 |
Clave InChI |
UNDOPGOXBWZDNS-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


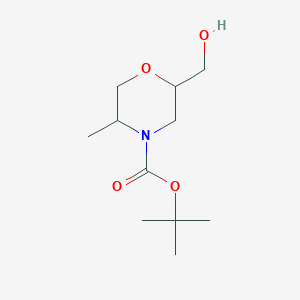
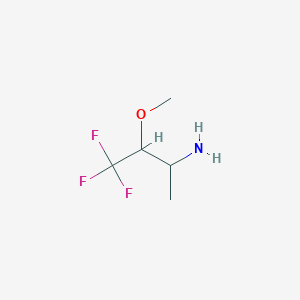
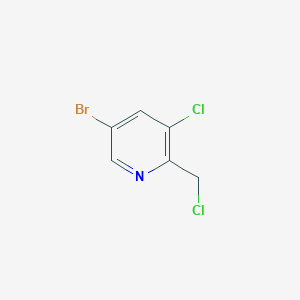
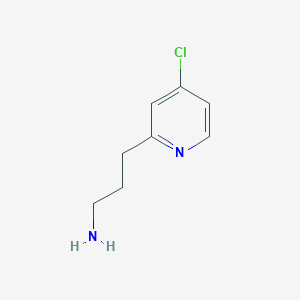
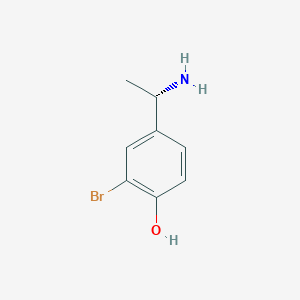

![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
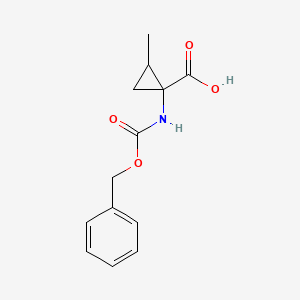
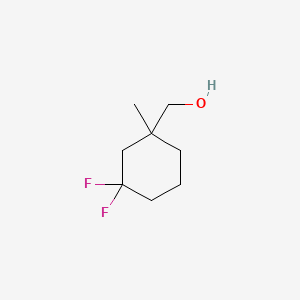

![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
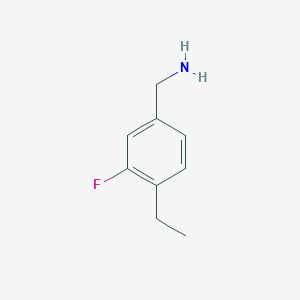
![Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13549895.png)
